

JYL 1511: A Potent Partial Agonist at the Vanilloid Receptor TRPV1

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Compound of Interest

Compound Name: JYL 1511

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A Head-to-Head Comparison with Other Key Vanilloids

In the landscape of transient receptor potential vanilloid 1 (TRPV1) modulation, the quest for ligands with distinct pharmacological profiles is paramount for advancing therapeutic strategies in pain, inflammation, and other sensory-related conditions. This guide provides a detailed comparative analysis of **JYL 1511**, a potent thiourea-based partial agonist of TRPV1, with other well-established vanilloids: the full agonist capsaicin, the ultrapotent agonist resiniferatoxin (RTX), and the non-pungent analogue olvanil. This comparison is supported by experimental data to offer researchers and drug development professionals a clear perspective on their relative potencies and functional activities.

Quantitative Comparison of Vanilloid Activity

The following tables summarize the key quantitative data for **JYL 1511** and other vanilloids, providing a snapshot of their binding affinities, and agonist and antagonist potencies.

Table 1: Binding Affinity for the Rat Vanilloid Receptor (rTRPV1)

Compound	K _i (nM) for inhibition of [³H]Resiniferatoxin binding
JYL 1511	50.4 ± 16.5
Capsaicin	1810 ± 270

Data obtained from competitive binding assays using rat TRPV1 (rVR1) expressed in Chinese hamster ovary (CHO) cells.[1]

Table 2: Agonist and Antagonist Potency at the Rat Vanilloid Receptor (rTRPV1)

Compound	Agonist Activity (EC ₅₀ , nM) in ⁴⁵ Ca ²⁺ uptake assay	Antagonist Activity (IC ₅₀ , nM) against capsaicin-induced ⁴⁵ Ca ²⁺ uptake	Extent of Partial Agonism (%)
JYL 1511	32.4	3.4 ± 0.5	17.4 ± 0.6
Capsaicin	-	-	100 (Full Agonist)
Resiniferatoxin	Potent Full Agonist (pM range)	-	~100
Olvanil	Agonist	-	-

Data for **JYL 1511** and capsaicin are from studies on rat TRPV1 expressed in CHO cells.[1][2] Resiniferatoxin and olvanil data are based on their established profiles in the literature.

Functional Profile and Key Characteristics

JYL 1511: A defining characteristic of **JYL 1511** is its nature as a partial agonist.[1][2] This means it can both weakly activate the TRPV1 receptor and simultaneously block the action of more potent agonists like capsaicin.[1] This dual activity is a significant point of differentiation. Furthermore, the partial agonism of **JYL 1511** is context-dependent and can be enhanced by co-activators of TRPV1 such as heat and acidic conditions (low pH).[1] For instance, at a pH of 5.5, the extent of partial agonism of **JYL 1511** increases significantly.[1] This suggests that in environments of tissue acidosis, often associated with inflammation and pain, **JYL 1511's** agonist activity might be more pronounced.

Capsaicin: As the archetypal TRPV1 agonist, capsaicin is a full agonist responsible for the pungent sensation of chili peppers.[3] Its activation of TRPV1 leads to a robust influx of calcium, resulting in neuronal excitation and subsequent desensitization, a property harnessed for topical pain relief.[3] However, its strong pungency and potential for causing pain and neuroinflammation at the application site are notable drawbacks.[4]

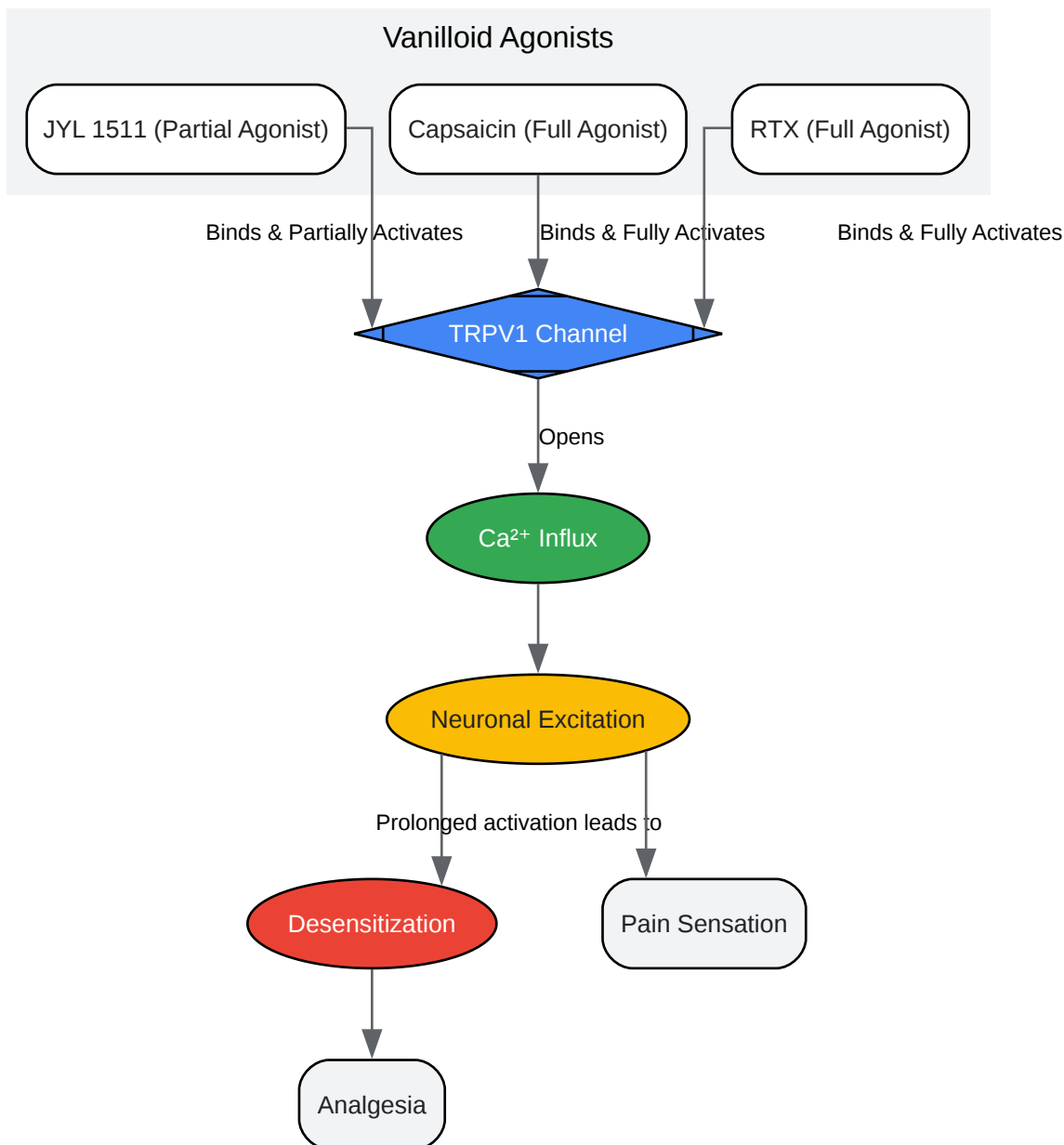
Resiniferatoxin (RTX): An ultrapotent analog of capsaicin, RTX is also a full agonist at the TRPV1 receptor, but with a potency several orders of magnitude greater than capsaicin.[4] This high potency leads to profound and long-lasting desensitization, making it a valuable tool in research and a candidate for highly targeted nerve ablation therapies.

Olvanil and Palvanil: These compounds are non-pungent analogs of capsaicin.[5] Palvanil, for example, exhibits a slower kinetic of TRPV1 activation compared to capsaicin, which is associated with a stronger desensitizing capability and lower pungency.[5] These characteristics make such analogs attractive candidates for developing analgesics with an improved side-effect profile compared to capsaicin.[5]

Signaling Pathways and Experimental Workflow

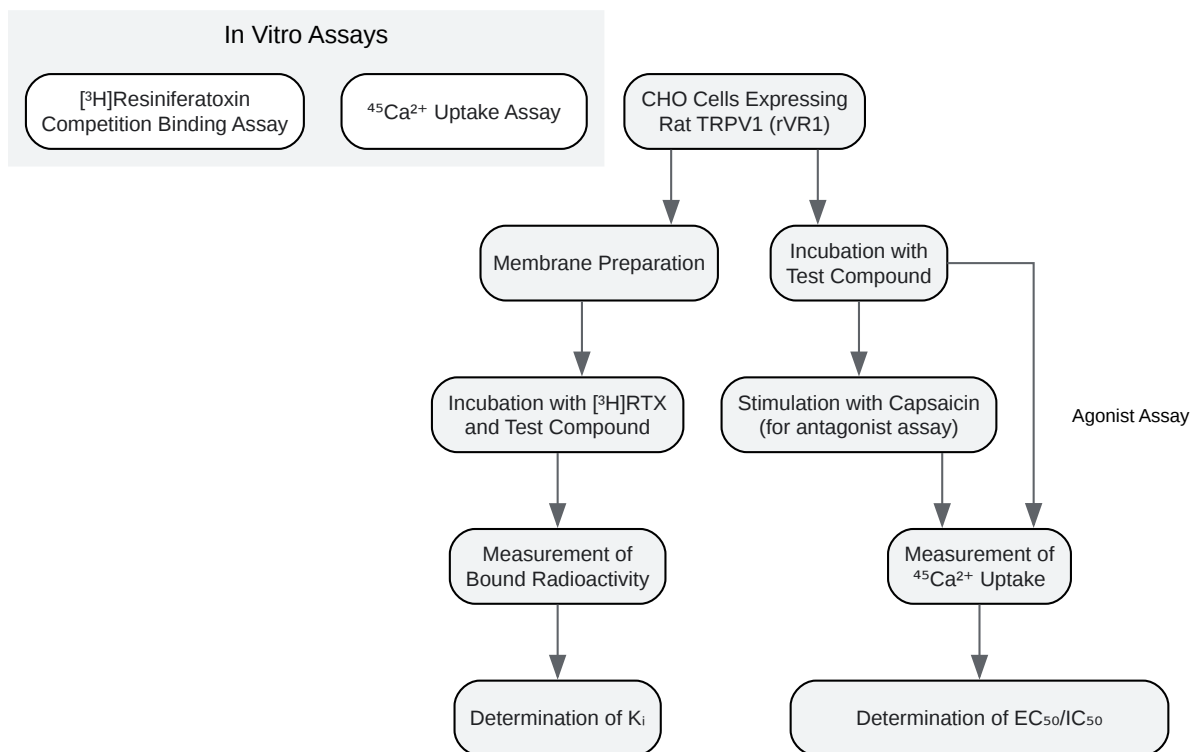
To visualize the mechanisms and experimental procedures involved in characterizing these vanilloids, the following diagrams are provided.

TRPV1 Signaling Pathway

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Caption: TRPV1 signaling cascade upon activation by various vanilloid agonists.

Experimental Workflow for Vanilloid Characterization



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Caption: Workflow for determining the binding affinity and functional potency of vanilloids.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **JYL 1511**.

1. Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of **JYL 1511** for the rat TRPV1 receptor.
- Methodology:

- Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing rat TRPV1.
- Membranes were incubated with the radiolabeled potent vanilloid agonist [³H]resiniferatoxin ([³H]RTX) in the presence of varying concentrations of the test compound (**JYL 1511** or capsaicin).
- The reaction was allowed to reach equilibrium.
- The bound and free radioligand were separated by filtration.
- The amount of bound [³H]RTX was quantified using liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC₅₀) was determined.
- The K_i value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.[\[1\]](#)

2. ⁴⁵Ca²⁺ Uptake Assay

- Objective: To measure the functional activity of **JYL 1511** as both an agonist (EC₅₀) and an antagonist (IC₅₀) of TRPV1.
- Methodology:
 - Agonist Assay:
 - CHO cells expressing rat TRPV1 were plated in multi-well plates.
 - Cells were incubated with varying concentrations of **JYL 1511** in the presence of ⁴⁵Ca²⁺.
 - After a defined incubation period, the uptake of ⁴⁵Ca²⁺ was terminated by washing the cells with ice-cold buffer.
 - The amount of intracellular ⁴⁵Ca²⁺ was determined by scintillation counting.

- The EC₅₀ value, the concentration of **JYL 1511** that produces 50% of the maximal response, was calculated.[1][2]
- Antagonist Assay:
 - CHO cells expressing rat TRPV1 were pre-incubated with varying concentrations of **JYL 1511**.
 - Cells were then stimulated with a fixed concentration of capsaicin in the presence of ⁴⁵Ca²⁺.
 - The ⁴⁵Ca²⁺ uptake was measured as described above.
 - The IC₅₀ value, the concentration of **JYL 1511** that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake, was calculated.[1][2]

Conclusion

JYL 1511 emerges as a potent partial agonist of the TRPV1 receptor with significantly higher binding affinity than capsaicin. Its dual functionality as a weak activator and a potent antagonist of capsaicin-induced activity, coupled with the modulation of its agonism by the cellular microenvironment, distinguishes it from classical full agonists like capsaicin and resiniferatoxin. This unique pharmacological profile suggests that **JYL 1511** and similar partial agonists could offer a more nuanced approach to TRPV1 modulation, potentially leading to therapeutic agents with an improved efficacy and safety window for the treatment of pain and other TRPV1-mediated pathologies. The data presented herein provides a foundational comparison to guide further research and development in this promising area.

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References

- 1. High-affinity partial agonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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